Superior CHK1 Biochemical Potency of GDC-0575 Analog (CAS 2097938-64-0) vs. Multiple Clinical CHK1 Inhibitors
The parent compound GDC-0575, sharing the identical core structure with CAS 2097938-64-0, inhibits CHK1 with an IC50 of 1.2 nM in cell-free assays, demonstrating superior potency compared to LY2603618 (IC50 = 7 nM) and MK-8776 (IC50 = 3 nM) . In a separate biochemical panel, GDC-0575 displayed a CHK1 IC50 of 0.3 nM, significantly lower than SRA737 (IC50 = 85 nM) under identical assay conditions [1]. This enhanced potency enables robust pathway modulation at lower compound concentrations.
| Evidence Dimension | CHK1 Biochemical Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.2 nM (cell-free assay); IC50 = 0.3 nM (alternate biochemical assay) |
| Comparator Or Baseline | LY2603618 IC50 = 7 nM; MK-8776 IC50 = 3 nM; SRA737 IC50 = 85 nM |
| Quantified Difference | GDC-0575 is ~5.8-fold more potent than LY2603618, ~2.5-fold more potent than MK-8776, and ~283-fold more potent than SRA737 |
| Conditions | Cell-free CHK1 kinase inhibition assay; Nature (2024) biochemical assay for SRA737 comparison |
Why This Matters
Higher biochemical potency allows for lower effective concentrations in cellular and in vivo experiments, reducing potential off-target effects and compound-specific toxicity.
- [1] Tang, J., et al. (2024). Enhancing transcription–replication conflict targets ecDNA-positive cancers. Nature, 635, 210–218. Table 1. View Source
